3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a benzofuran moiety, an ethoxyphenyl group, and a triazolo-thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzofuran derivatives with ethoxyphenyl-substituted triazolo-thiadiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its ethoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This structural variation can lead to differences in biological activity and selectivity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H14N4O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-2-24-15-10-6-4-8-13(15)18-22-23-17(20-21-19(23)26-18)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3 |
InChI Key |
QBFXBNSILYXADV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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